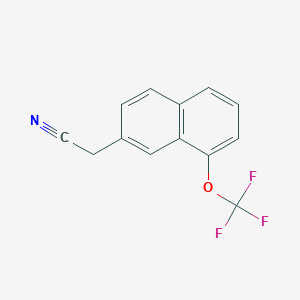

1-(Trifluoromethoxy)naphthalene-7-acetonitrile

Description

1-(Trifluoromethoxy)naphthalene-7-acetonitrile is a fluorinated naphthalene derivative featuring a trifluoromethoxy (-O-CF₃) group at position 1 and an acetonitrile (-CH₂CN) group at position 7. This compound combines the electron-withdrawing properties of both substituents, making it highly electron-deficient. Such structural characteristics are advantageous in medicinal chemistry and agrochemical research, where fluorinated compounds are prized for their metabolic stability, lipophilicity, and enhanced binding affinity to biological targets .

Properties

Molecular Formula |

C13H8F3NO |

|---|---|

Molecular Weight |

251.20 g/mol |

IUPAC Name |

2-[8-(trifluoromethoxy)naphthalen-2-yl]acetonitrile |

InChI |

InChI=1S/C13H8F3NO/c14-13(15,16)18-12-3-1-2-10-5-4-9(6-7-17)8-11(10)12/h1-5,8H,6H2 |

InChI Key |

FLUZAPHYJCBIQC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)CC#N)C(=C1)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Step 2: Reduction to Alcohol

The carboxylic acid is reduced to the corresponding alcohol using borane-tetrahydrofuran (BH₃-THF), as demonstrated in the synthesis of (7-methoxy-1-naphthyl)methanol (yield: 91%). For the trifluoromethoxy analogue, LiAlH₄ may be preferred to avoid potential side reactions with the electron-deficient aromatic ring.

Step 3: Chlorination and Cyanide Displacement

-

Chlorination : Treatment with thionyl chloride (SOCl₂) converts the alcohol to 1-(chloromethyl)-7-trifluoromethoxynaphthalene.

-

Cyanide Introduction : Reaction with potassium cyanide (KCN) in dimethyl sulfoxide (DMSO) affords the target acetonitrile. This step mirrors the 84% yield reported for the methoxy variant.

Alternative Pathway: Nucleophilic Trifluoromethoxylation

Recent advances in trifluoromethoxylation chemistry suggest a divergent route:

Direct C–H Trifluoromethoxylation

Using a hypervalent iodine reagent (e.g., trifluoromethylbenziodoxole), the trifluoromethoxy group can be introduced at the 7-position of 1-naphthaleneacetonitrile. This method avoids multi-step functional group interconversions but currently suffers from low regioselectivity.

Comparative Analysis of Synthetic Routes

The table below evaluates key parameters for the two primary strategies:

| Parameter | Carboxylic Acid Route | Direct Trifluoromethoxylation |

|---|---|---|

| Total Steps | 3 | 1–2 |

| Overall Yield | ~60% (estimated) | 15–30% |

| Purification Challenges | Moderate | High |

| Scalability | Industrial | Laboratory-scale |

Critical Reaction Optimization Considerations

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethoxy)naphthalene-7-acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives with different functional groups.

Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.

Substitution: The trifluoromethoxy group can be substituted with other groups under specific conditions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents such as halogens. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce amines .

Scientific Research Applications

1-(Trifluoromethoxy)naphthalene-7-acetonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Trifluoromethoxy)naphthalene-7-acetonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to biological targets, while the acetonitrile group can participate in various chemical reactions. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 1-(Trifluoromethoxy)naphthalene-7-acetonitrile with structurally related naphthalene derivatives, focusing on molecular properties, substituent effects, and applications.

Structural and Physicochemical Properties

*Calculated values based on structural analysis.

Substituent Effects and Reactivity

- Electron-Withdrawing Groups: The trifluoromethoxy (-O-CF₃) and acetonitrile (-CH₂CN) groups in the target compound create a strongly electron-deficient aromatic system, reducing reactivity toward electrophilic substitution but stabilizing intermediates in nucleophilic reactions. This contrasts with 1-Fluoronaphthalene, where the -F group is mildly electron-withdrawing, allowing easier electrophilic substitution .

- Lipophilicity and Bioactivity: Fluorinated groups (-O-CF₃, -CF₃) enhance lipophilicity and metabolic resistance, making the target compound and 1-Cyano-7-(trifluoromethyl)naphthalene candidates for drug discovery . In contrast, polar groups (e.g., -OH in 1-Acetamino-7-naphthol) increase water solubility but reduce membrane permeability .

Toxicity and Environmental Behavior

- This compound : While specific data is unavailable, trifluoromethoxy groups are generally less toxic than nitro groups but may persist in the environment due to C-F bond stability .

- 1-Bromomethyl-7-fluoro-naphthalene : The bromomethyl group poses alkylation risks, requiring careful handling in synthetic workflows .

Biological Activity

1-(Trifluoromethoxy)naphthalene-7-acetonitrile is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethoxy group, which enhances its lipophilicity and potentially improves its permeability across biological membranes. The naphthalene moiety is known for its presence in various biologically active natural products, contributing to anti-inflammatory, antibacterial, and anticancer properties .

The mechanism of action for this compound involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound's ability to cross cell membranes, allowing it to interact with intracellular targets. The nitrile group may participate in biochemical reactions, leading to the formation of active metabolites that exert biological effects .

Anticancer Activity

Recent studies have shown that naphthalene derivatives exhibit significant anticancer properties. For example, compounds similar to this compound have been evaluated for their antiproliferative effects on various cancer cell lines. In vitro studies indicate that these compounds can induce apoptosis and cell cycle arrest in cancer cells .

Table 1: Anticancer Activity of Naphthalene Derivatives

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-231 | TBD | Induces apoptosis |

| Naphthalene-substituted triazole | 4T1 breast cancer | 20 | Cell cycle arrest |

| Other Naphthalene Derivatives | Various | Varies | Topoisomerase inhibition |

Antimicrobial and Antiparasitic Activities

The potential antimicrobial properties of this compound have also been explored. Compounds with similar structures have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Table 2: Antimicrobial Activity

| Compound Name | Bacterial Strain | MIC (µg/mL) | Comparison Drug |

|---|---|---|---|

| This compound | Staphylococcus aureus | TBD | Cefazolin (4.2) |

| Naphthalene derivatives | E. coli | TBD | Cefotaxime (8.9) |

Case Studies

Case Study 1: Anticancer Screening

In a study evaluating the anticancer potential of naphthalene derivatives, researchers synthesized a series of compounds and tested their activity against breast cancer cell lines. The results indicated that specific substitutions on the naphthalene ring significantly influenced cytotoxicity levels .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of naphthalene derivatives against resistant bacterial strains. The findings highlighted that certain derivatives exhibited superior activity compared to conventional antibiotics, suggesting a promising avenue for developing new antimicrobial agents .

Q & A

Q. What are the standard protocols for synthesizing 1-(Trifluoromethoxy)naphthalene-7-acetonitrile in laboratory settings?

Synthesis typically involves sequential functionalization of the naphthalene core. A common approach includes:

- Step 1 : Halogenation or trifluoromethoxylation of naphthalene derivatives under controlled conditions (e.g., using trifluoromethyl iodide or chlorine gas with catalysts) .

- Step 2 : Acetonitrile group introduction via nucleophilic substitution or coupling reactions (e.g., cyanation using KCN or Pd-catalyzed cross-coupling) .

- Optimization : Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are used to enhance reaction efficiency, with temperature control (e.g., 60–80°C) to minimize side products .

Q. What characterization techniques are critical for verifying the structural integrity of this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : and NMR to confirm substituent positions and fluorinated groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .

- X-ray Crystallography : To resolve bond lengths and angles, particularly for assessing electronic effects of the trifluoromethoxy group .

Q. How can initial toxicity screening be designed for this compound?

- In vitro assays : Use human cell lines (e.g., HepG2 for hepatic toxicity) with endpoints like mitochondrial membrane potential and ROS generation .

- Dose-ranging studies : Apply OECD guidelines for acute oral toxicity (e.g., Fixed Dose Procedure) with logarithmic dose increments .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported toxicity data across studies?

- Risk of Bias (RoB) Assessment : Apply tiered frameworks (e.g., ATSDR’s criteria) to evaluate study confidence levels. Key questions include randomization of doses, blinding of personnel, and completeness of outcome data .

- Meta-analysis : Pool data from studies with "High Initial Confidence" (≥3 "yes" responses in RoB questionnaires) to identify dose-response trends .

- Mechanistic validation : Use metabolomics (e.g., LC-MS) to compare metabolic pathways affected in conflicting studies .

Q. What methodological strategies optimize environmental fate studies for this compound?

- Degradation pathways : Conduct photolysis experiments (e.g., UV-Vis irradiation in aqueous media) to identify breakdown products .

- Partitioning analysis : Measure log (octanol-water coefficient) and soil adsorption coefficients () using EPA Test Guidelines 835.1230 .

- Biomonitoring : Use HPLC-MS/MS to detect metabolites in biological samples (e.g., urine or plasma) from occupationally exposed populations .

Q. How does the trifluoromethoxy group influence the compound’s reactivity in catalytic applications?

- Electronic effects : Compare reaction rates with non-fluorinated analogs using DFT calculations (e.g., B3LYP/6-31G*) to quantify electron-withdrawing effects .

- Steric mapping : Employ X-ray crystallography or molecular docking to assess steric hindrance in catalytic binding pockets .

Q. What experimental designs minimize confounding variables in genotoxicity studies?

- Positive/Negative controls : Include ethyl methanesulfonate (EMS) for DNA damage and DMSO as a solvent control .

- Blinded scoring : Use automated image analysis (e.g., Comet Assay IV software) to quantify DNA strand breaks without observer bias .

- Replicate validation : Perform triplicate assays across independent labs to ensure reproducibility .

Methodological Frameworks

Systematic Review Protocols for Literature on Naphthalene Derivatives

- Inclusion criteria : Prioritize peer-reviewed studies with defined exposure routes (inhalation, oral) and systemic outcomes (hepatic, respiratory) .

- Data extraction : Use tools like Covidence to categorize findings by toxicity endpoint (e.g., LOEL/NOEL values) .

- Translation of non-English studies : Engage certified translators for critical studies flagged during abstract screening .

Designing Mechanistic Studies to Elucidate Metabolic Pathways

- Isotopic labeling : Synthesize -labeled analogs to track metabolic fate via mass spectrometry .

- Enzyme inhibition assays : Test cytochrome P450 (CYP) isoforms (e.g., CYP2E1, CYP3A4) using recombinant enzymes and NADPH regeneration systems .

Data Analysis and Contradiction Management

Q. Addressing Inconsistencies in Environmental Persistence Data

- Inter-lab calibration : Use certified reference materials (e.g., NIST SRM 1944) to standardize analytical methods .

- Multivariate statistics : Apply principal component analysis (PCA) to identify variables (e.g., pH, temperature) driving data variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.